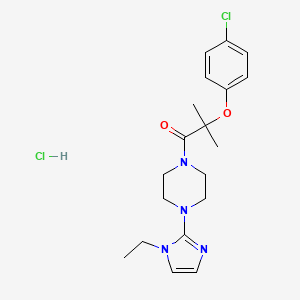
(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile” is a chemical compound with the molecular formula C8H6N2O3S . It contains an acetyl group (CH3CO-), a nitro group (-NO2), and a nitrile group (-CN), all attached to a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the acetyl, nitro, and nitrile groups onto the thiophene ring in separate steps. The exact methods would depend on the specific starting materials and reaction conditions. Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, with the acetyl, nitro, and nitrile groups attached at specific positions. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The acetyl group could undergo reactions typical of carbonyl compounds, the nitro group could participate in reduction reactions, and the nitrile group could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the nature of the functional groups and the overall structure of the molecule .Scientific Research Applications
Synthesis of Oximes and Azo Dyes
Research has shown that reactions of 5-substituted 2-nitrothiophenes, like (5-Acetyl-2-nitrothiophen-3-yl)acetonitrile, with arylacetonitriles in the presence of potassium hydroxide result in new 2-(hydroxyimino)-5-R-3(2H)-thienylideneacetonitriles. This process does not form thieno[2,3-c]isoxazole, suggesting a specific reaction pathway (Rad et al., 2011). Additionally, novel 3-acetyl-2-aminothiophenes, including 3-acetyl-2-amino-5-nitrothiophene, a precursor for thiophene azo dyes, have been synthesized using a modified Gewald reaction (Eller & Holzer, 2006).
Electropolymerization and Electrochemical Studies
The electropolymerization of thiophene derivatives in acetonitrile has been extensively studied. Research involving poly(3-methylthiophene) films in acetonitrile revealed insights into the deactivation of these polymers, with findings that water accelerates deactivation due to nucleophilic substitution at aromatic rings (Wang, 1997). Another study detailed the electropolymerization of 3-octylthiophene and 4,4′-dioctyl-2,2′-bithiophene in acetonitrile, focusing on the solubility control and spectroelectrochemical properties of the resulting films (Jarosz et al., 2014).
Formation of Thieno-anellated Heterocycles
The reactivity of related compounds, like 5-acetyl-2-chloro-3-nitrothiophene, has been investigated for synthesizing thieno-anellated heterocycles. These studies have demonstrated easy access to such heterocycles, expanding the possibilities for chemical synthesis (Puschmann & Erker, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
2-(5-acetyl-2-nitrothiophen-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-5(11)7-4-6(2-3-9)8(14-7)10(12)13/h4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLCKDNFEKFWAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)[N+](=O)[O-])CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/no-structure.png)

![Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B2354921.png)





![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)

